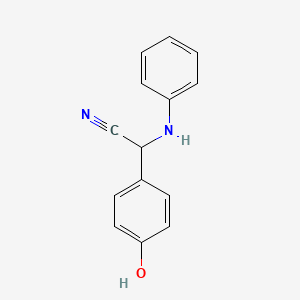

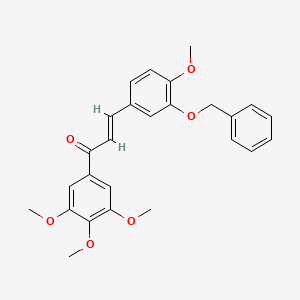

2-(4-Hydroxyphenyl)-2-(phenylamino)acetonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-Hydroxyphenyl)-2-(phenylamino)acetonitrile, also known as HPAA, is a chemical compound that belongs to the class of nitriles. It is a white crystalline powder that is commonly used in scientific research applications. HPAA has been shown to exhibit significant biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields. In

Aplicaciones Científicas De Investigación

Sonication in Non-radical Reactions

Sonication effects on non-radical reactions were explored by Tuulmets et al. (2014), focusing on hydrolysis in acetonitrile-water mixtures. They found significant kinetic sonication effects at sound intensities presumably not inducing cavitation, providing experimental evidence of ultrasound's kinetic effects without cavitation (Tuulmets et al., 2014).

Synthesis of Hydroxytyrosol

Ruíz-Gutiérrez et al. (2000) described a method for measuring hydroxytyrosol in plasma, a compound present in olive oil with cardiovascular benefits. They used acetonitrile for extraction and analysis, highlighting its utility in pharmacokinetic studies (Ruíz-Gutiérrez et al., 2000).

Synthesis of Benzofuranones

Wu et al. (2014) developed a synthesis method for 2-(2-hydroxyphenyl)acetonitriles, transforming them into benzofuranones. This showcases the compound's versatility in synthesizing useful organic structures (Wu et al., 2014).

Kinetic Sonication Effects in Aqueous Solutions

Piiskop et al. (2013) examined the kinetics of hydrolysis under ultrasonic irradiation in aqueous acetonitrile solutions. They noted significant kinetic sonication effects, contributing to a deeper understanding of reaction dynamics in mixed solvents (Piiskop et al., 2013).

Bioactive Secondary Metabolites Studies

Chapla et al. (2014) isolated new natural products, including 2-hydroxy-alternariol, from Phomopsis sp., an endophytic fungus. Their study highlighted the role of acetonitrile in isolating bioactive compounds from natural sources (Chapla et al., 2014).

Fluorescent Labeling Reagents

Nakaya et al. (1999) discussed using a naphthalimide derivative in acetonitrile as a fluorescent labeling reagent, illustrating the application of acetonitrile in enhancing detection sensitivity in biochemical analysis (Nakaya et al., 1999).

Propiedades

IUPAC Name |

2-anilino-2-(4-hydroxyphenyl)acetonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O/c15-10-14(11-6-8-13(17)9-7-11)16-12-4-2-1-3-5-12/h1-9,14,16-17H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBMXIXLPVQUNHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(C#N)C2=CC=C(C=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{[1-(2,4-Dichlorobenzoyl)piperidin-4-yl]methyl}amine hydrochloride](/img/no-structure.png)

![8-((2-Chlorobenzyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B2935437.png)

![3-({[5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)benzonitrile](/img/structure/B2935444.png)

![2,4-dimethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2935446.png)

![4-(4-(2-chlorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2935449.png)

![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)methanesulfonamide](/img/structure/B2935453.png)

![4,5-Dimethyl-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride](/img/structure/B2935454.png)

![1-Oxa-8-thiaspiro[4.5]decan-4-one 8,8-dioxide](/img/structure/B2935455.png)

![methyl 2-(2-(1-(3-methylbenzyl)-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)acetamido)benzoate](/img/structure/B2935457.png)